molecular formula C16H14N2O3 B2660144 3-amino-7-methoxy-N-phenyl-1-benzofuran-2-carboxamide CAS No. 1788517-22-5

3-amino-7-methoxy-N-phenyl-1-benzofuran-2-carboxamide

Cat. No.: B2660144
CAS No.: 1788517-22-5
M. Wt: 282.299
InChI Key: XHHCBOSUGYRLFS-UHFFFAOYSA-N
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Description

3-amino-7-methoxy-N-phenyl-1-benzofuran-2-carboxamide is a benzofuran derivative, a class of compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran core .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve optimized synthetic routes to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

3-amino-7-methoxy-N-phenyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .

Mechanism of Action

The mechanism of action of 3-amino-7-methoxy-N-phenyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-7-methoxy-N-phenyl-1-benzofuran-2-carboxamide is unique due to its specific functional groups, which confer distinct biological activities and chemical properties. Its methoxy and amino groups, in particular, contribute to its potential as a versatile compound in various applications .

Properties

IUPAC Name

3-amino-7-methoxy-N-phenyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-20-12-9-5-8-11-13(17)15(21-14(11)12)16(19)18-10-6-3-2-4-7-10/h2-9H,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHCBOSUGYRLFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2N)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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